6-Bromo-4-fluoro-pyridazin-3-amine
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Overview
Description
6-Bromo-4-fluoro-pyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of bromine and fluorine substituents at positions 6 and 4, respectively, and an amine group at position 3. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoro-pyridazin-3-amine can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions .
Another method involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, providing functionalized pyridazines with high regiocontrol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production. Common industrial methods may include continuous flow synthesis and automated batch reactors to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoro-pyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
6-Bromo-4-fluoro-pyridazin-3-amine has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a building block for designing enzyme inhibitors.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoro-pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-6-chloro-pyridazin-3-amine
- 6-Bromo-4-methyl-pyridazin-3-amine
- 4-Fluoro-6-iodo-pyridazin-3-amine
Uniqueness
6-Bromo-4-fluoro-pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and allows for diverse functionalization. This makes it a versatile compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C4H3BrFN3 |
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Molecular Weight |
191.99 g/mol |
IUPAC Name |
6-bromo-4-fluoropyridazin-3-amine |
InChI |
InChI=1S/C4H3BrFN3/c5-3-1-2(6)4(7)9-8-3/h1H,(H2,7,9) |
InChI Key |
UCAIYDICXULUFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1Br)N)F |
Origin of Product |
United States |
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